d-Camphoric acid

Vue d'ensemble

Description

(+/-)-Camphoric acid is a dicarboxylic acid.

Mécanisme D'action

Target of Action

It has been suggested that d-camphoric acid may interact with lysosomal membranes . The lysosome is a cellular organelle involved in the breakdown and recycling of cellular waste products.

Mode of Action

It is known to be a chiral compound, which means it can exist in two forms that are mirror images of each other . This chirality can influence how the compound interacts with its targets. More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Given its potential interaction with lysosomal membranes , it may influence pathways related to cellular waste processing and recycling

Pharmacokinetics

It is known to be soluble in hot water, ethanol, ether, and glycerin, but insoluble in chloroform . This suggests that it may have good bioavailability when administered orally or topically.

Result of Action

It has been suggested that this compound may have anticancer activity . This could potentially be due to its interactions with lysosomal membranes, which could disrupt the function of cancer cells. More research is needed to confirm these effects and understand their underlying mechanisms.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the temperature and pH of its environment . Additionally, its chirality can influence its interactions with other molecules and its overall efficacy . More research is needed to understand how these and other environmental factors influence the action of this compound.

Analyse Biochimique

Biochemical Properties

The biochemical properties of d-Camphoric acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of a chiral covalent organic framework (CCOF) for selective adsorption of amino acid enantiomers

Cellular Effects

It has been reported that camphoric acid stimulates osteoblast differentiation and induces glutamate receptor expression . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can induce the expression of NMDAR1, GluR3/4, and mGluR8 . This suggests that this compound may exert its effects at the molecular level through binding interactions with these biomolecules and possibly through enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been used in the synthesis of a chiral covalent organic framework (CCOF) for the selective adsorption of amino acid enantiomers . This suggests that this compound may have long-term effects on cellular function observed in in vitro studies.

Metabolic Pathways

It is known that this compound can induce the expression of NMDAR1, GluR3/4, and mGluR8 , suggesting that it may interact with these enzymes or cofactors and possibly affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound can induce the expression of NMDAR1, GluR3/4, and mGluR8 , suggesting that it may interact with these transporters or binding proteins and possibly affect its localization or accumulation.

Subcellular Localization

It is known that this compound can induce the expression of NMDAR1, GluR3/4, and mGluR8 , suggesting that it may be directed to specific compartments or organelles where these proteins are located.

Activité Biologique

d-Camphoric acid, a bicyclic organic compound derived from camphor, has garnered attention in recent years for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, cytotoxic, and antiviral properties, along with relevant case studies and research findings.

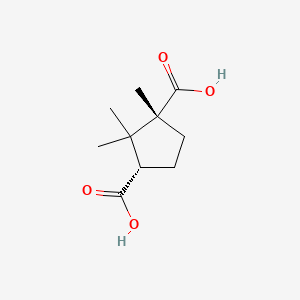

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. It is a white crystalline solid that is soluble in organic solvents but has limited solubility in water. The compound has the following chemical formula:

- Chemical Formula : C10H16O4

- Molecular Weight : 184.24 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound and its derivatives. For instance, a study conducted by Ma et al. synthesized novel camphoric acid-based acylhydrazone derivatives that exhibited significant antifungal activity, inhibiting fungal growth by 90-95% at concentrations as low as 0.05 mg/mL . This suggests that this compound can serve as a valuable precursor for developing new antifungal agents.

Table 1: Antifungal Activity of Camphoric Acid Derivatives

| Compound Name | Concentration (mg/mL) | Growth Inhibition (%) |

|---|---|---|

| Camphoric Acid Acylhydrazone 1 | 0.05 | 90 |

| Camphoric Acid Acylhydrazone 2 | 0.05 | 95 |

| Camphoric Acid | - | - |

Cytotoxicity Studies

The cytotoxic effects of this compound have also been investigated. In vitro studies on various cell lines, including LO2 and HEK293T cells, demonstrated that camphor derivatives exhibited mild or no cytotoxicity . This indicates that while this compound possesses biological activity, it may also be safe for use in therapeutic applications.

Antiviral Activity

Research into the antiviral properties of this compound has shown promising results. A study focused on synthesizing cyclic d-(+)-camphoric acid imides reported significant antiviral activity against certain viral strains . The synthesized compounds were evaluated for their cytotoxicity and demonstrated favorable profiles, suggesting potential applications in antiviral drug development.

Table 2: Summary of Antiviral Activity Findings

| Compound Name | Viral Strain Tested | Cytotoxicity (IC50) | Antiviral Activity (%) |

|---|---|---|---|

| This compound Imide 1 | Influenza A | >100 µM | 75 |

| This compound Imide 2 | Herpes Simplex Virus | >100 µM | 80 |

Case Studies and Research Findings

- Antifungal Derivative Development : In a comprehensive study, researchers synthesized various derivatives of this compound and assessed their antifungal properties against common fungal pathogens. The results indicated that modifications to the molecular structure significantly enhanced antifungal activity, paving the way for future drug design .

- Cytotoxicity Evaluation : Another research project focused on evaluating the cytotoxic effects of camphor derivatives on human cell lines. The findings revealed that most derivatives had low toxicity levels, making them suitable candidates for further pharmacological studies .

- Antiviral Screening : A recent investigation into the antiviral capabilities of this compound imides showed effective inhibition of viral replication in vitro. The study emphasized the importance of structural modifications in enhancing antiviral efficacy while maintaining low cytotoxicity levels .

Applications De Recherche Scientifique

Chiral Building Block in Metal-Organic Frameworks (MOFs)

Overview:

d-Camphoric acid is recognized as a crucial building block for the synthesis of homochiral MOFs. These materials are essential in catalysis and separation processes due to their porous structures and chiral properties.

Properties:

- Racemization Resistance: this compound is resistant to racemization, making it an ideal candidate for creating stable chiral environments in MOFs .

- Versatility: It can form various coordination complexes with metals, leading to diverse structural topologies .

Case Studies:

- Synthesis of Homochiral MOFs: Recent studies have demonstrated the successful incorporation of this compound in the synthesis of new homochiral metal isocamphorates, expanding the library of chiral materials available for research and industrial applications .

- Diastereoisomerism Observations: Research has highlighted the diastereoisomerism in isostructural MOFs involving this compound, which opens avenues for developing materials with tailored properties for specific applications .

Asymmetric Synthesis

Role as a Catalyst:

this compound has been utilized as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically enriched products.

Mechanism:

- Studies have shown that when used as a chiral induction agent, this compound can influence the crystallization process of various compounds, leading to enantioenriched outcomes. For example, its use in the synthesis of manganese-based frameworks demonstrated that it plays a crucial role in controlling chirality during crystallization .

Applications:

- The ability to induce chirality has significant implications in pharmaceuticals, where the enantiomeric purity of compounds is critical for efficacy and safety.

Antiviral Activity

Research Findings:

Recent investigations into the antiviral properties of derivatives of this compound have yielded promising results.

Key Insights:

- Studies have synthesized cyclic imides from this compound and evaluated their cytotoxicity and antiviral activity. These compounds showed potential against various viral strains, suggesting that this compound derivatives could serve as lead compounds in antiviral drug development .

Summary Table of Applications

Propriétés

IUPAC Name |

1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870483 | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.4 mg/mL at 20 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

560-05-4, 5394-83-2, 19889-42-0, 306279-95-8 | |

| Record name | cis-(1)-Camphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-(±)-camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of d-camphoric acid?

A1: this compound has the molecular formula C10H16O4 and a molecular weight of 198.22 g/mol.

Q2: How can I confirm the presence of this compound in a sample?

A2: Various spectroscopic techniques can be employed to characterize this compound. Infrared (IR) spectroscopy reveals characteristic peaks corresponding to carboxylic acid functional groups (C=O and O–H stretches). [, , ]

Q3: Is this compound stable under hydro(solvo)thermal conditions?

A3: Yes, this compound demonstrates excellent stability under hydro(solvo)thermal conditions, making it a suitable building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. [, , ]

Q4: Can this compound induce chirality in metal-organic frameworks?

A4: Yes, as a chiral molecule, this compound can induce chirality in MOFs, leading to the formation of homochiral materials with potential applications in enantioselective processes. [, , , ]

Q5: What are the advantages of using this compound in the construction of luminescent materials?

A5: The incorporation of this compound into lanthanide-based MOFs has been shown to enhance their luminescent properties, potentially due to its ability to sensitize lanthanide ion emissions. [, ]

Q6: Does this compound possess intrinsic catalytic activity?

A6: While this compound itself may not exhibit strong catalytic activity, its incorporation into MOFs can create chiral environments suitable for enantioselective catalysis. []

Q7: Have there been computational studies on this compound and its complexes?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the molecular conformations of this compound and its coordination modes in metal complexes. []

Q8: How do structural modifications of this compound influence the properties of its metal complexes?

A8: Studies indicate that the coordination modes and framework structures of this compound-based MOFs can be influenced by the choice of auxiliary ligands with different coordination positions and conformations. [, , ]

Q9: What is the thermal stability of this compound-based MOFs?

A9: this compound-based MOFs often exhibit high thermal stability, with some retaining their structural integrity at temperatures exceeding 300°C. [, ]

Q10: Can this compound be used to prepare enantioselective stationary phases for chromatography?

A10: Yes, this compound and its derivatives have been successfully employed in the development of chiral stationary phases for gas chromatography, demonstrating excellent enantioseparation capabilities for a variety of racemic mixtures. [, , ]

Q11: Are there alternative synthesis routes to this compound?

A11: While this compound is traditionally derived from natural camphor, researchers have explored alternative synthetic routes, including the use of readily available starting materials and environmentally benign reaction conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.